molecular formula C23H21N3O2S2 B2765065 N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291848-50-4

N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2765065
CAS RN: 1291848-50-4
M. Wt: 435.56
InChI Key: FWVGSILUNNQSLZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H21N3O2S2 and its molecular weight is 435.56. The purity is usually 95%.
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Scientific Research Applications

Dual Inhibitor of Human TS and DHFR

  • N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogues have been investigated as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) (Gangjee et al., 2008).

Antitumor Activity Evaluation

  • The compound has been used in the synthesis of new derivatives with potential antitumor activity. These derivatives displayed potent anticancer activity, comparable to doxorubicin, on various human cancer cell lines (Hafez & El-Gazzar, 2017).

Crystal Structure Analysis

  • Crystal structure studies of similar compounds, which share structural similarities with N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide, have been conducted to understand their molecular conformations and interactions (Subasri et al., 2016).

Antimicrobial Activity Study

  • Novel derivatives of the compound have been synthesized and their antimicrobial activity was investigated against selected bacterial and fungal strains (Majithiya & Bheshdadia, 2022).

Spectroscopic Characterization and Antiviral Activity

  • The compound has been characterized for vibrational signatures via Raman and Fourier transform infrared spectroscopy, indicating potential for antiviral activity analysis (Jenepha Mary et al., 2022).

Potential Analgesic Properties

  • A related compound, N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, has been studied for its crystal structure, providing insights into potential analgesic properties (Park et al., 1995).

CO2 Reduction Catalysis

  • Rhenium tricarbonyl complexes with similar structural features have been synthesized and screened for CO2 reduction ability, highlighting the compound's potential in catalytic applications (Nganga et al., 2017).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-6-9-17(16(14)3)24-20(27)13-30-23-25-18-11-12-29-21(18)22(28)26(23)19-10-5-4-7-15(19)2/h4-12H,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVGSILUNNQSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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